Product packaging for 1-Indanone oxime(Cat. No.:CAS No. 68253-35-0)

1-Indanone oxime

Cat. No.: B1631052
CAS No.: 68253-35-0
M. Wt: 147.17 g/mol
InChI Key: ATEGUFMEFAGONB-MDZDMXLPSA-N
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Description

1-Indanone oxime (CAS 3349-60-8) is a high-value organic compound with the molecular formula C 9 H 9 NO and a molecular weight of 147.17 g/mol. It serves as a versatile synthetic intermediate in organic chemistry, most notably as a precursor in the Beckmann rearrangement to form lactams. This reaction is a key step in synthetic routes to important chemical structures, such as hydrocarbostyril, an intermediate for 6-nitroquipazine . The rearrangement can be efficiently catalyzed by Lewis acids like aluminum chloride, achieving high yields . Recent agricultural research has revealed significant promise for 1-indanone derivatives. Novel compounds synthesized from the 1-indanone scaffold, specifically those containing oxime and oxime ether moieties, have demonstrated exceptional antiviral activity as plant immune activators . These derivatives have shown protective effects against challenging plant viruses such as the Cucumber mosaic virus (CMV), Tomato spotted wilt virus (TSWV), and Pepper mild mottle virus (PMMoV) . One particular derivative, compound 27, exhibited a protective effect superior to the commercial antiviral agent ningnanmycin, inducing plant immunity through a multi-layered regulation of the mitogen-activated protein kinase pathway, plant hormone signal transduction, and phenylpropanoid biosynthesis . This positions this compound as a critical building block in the development of next-generation crop protection agents. This product is provided as a mixture of (E)- and (Z)-isomers . It is characterized by spectroscopic data (IR, 1 H NMR, 13 C NMR) and analytical methods to ensure identity and purity . This compound is offered for research and development applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B1631052 1-Indanone oxime CAS No. 68253-35-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68253-35-0

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

(NE)-N-(2,3-dihydroinden-1-ylidene)hydroxylamine

InChI

InChI=1S/C9H9NO/c11-10-9-6-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6H2/b10-9+

InChI Key

ATEGUFMEFAGONB-MDZDMXLPSA-N

SMILES

C1CC(=NO)C2=CC=CC=C21

Isomeric SMILES

C1C/C(=N\O)/C2=CC=CC=C21

Canonical SMILES

C1CC(=NO)C2=CC=CC=C21

Other CAS No.

3349-60-8
68253-35-0

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

1-Indanone oxime and its derivatives have shown significant potential in medicinal chemistry, particularly in the following areas:

  • Antiviral Activity : Recent studies have demonstrated that certain 1-indanone derivatives exhibit protective activities against various plant viruses, such as cucumber mosaic virus (CMV) and tomato spotted wilt virus (TSWV). For instance, a novel derivative was found to have an effective concentration (EC50) of 140.5 mg/L against pepper mild mottle virus (PMMoV), outperforming traditional antiviral agents like ninanmycin .
  • Anticancer Properties : Research indicates that 1-indanone derivatives can act as anticancer agents. They have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds derived from this compound have shown promising results in inhibiting the growth of breast cancer cells .
  • Neuroprotective Effects : Some derivatives of this compound are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Studies have reported that these compounds can inhibit cholinesterase enzymes, which are implicated in Alzheimer's pathology, thereby enhancing cholinergic neurotransmission .

Agricultural Applications

The agricultural sector has also benefited from the application of this compound:

  • Pesticides and Herbicides : Compounds derived from this compound are being explored as potential insecticides and herbicides. Their ability to disrupt pest physiology makes them candidates for developing environmentally friendly pest control solutions .
  • Plant Immune Activators : The antiviral properties of certain 1-indanone derivatives position them as immune activators in plants. By inducing defense mechanisms against viral infections, they can help mitigate crop losses caused by viral pathogens .

Case Study 1: Antiviral Efficacy

A study published in 2023 evaluated a series of novel 1-indanone derivatives for their antiviral efficacy against several plant viruses. The results showed that most compounds exhibited good protective activities, with one compound achieving an EC50 value significantly lower than conventional treatments .

CompoundVirus TargetedEC50 (mg/L)
Compound 27PMMoV140.5
NinanmycinPMMoV245.6

Case Study 2: Neuroprotective Activity

Research conducted on the inhibition of acetylcholinesterase by 1-indanone derivatives indicated that some compounds exhibit IC50 values in the nanomolar range, showcasing their potential as therapeutic agents for Alzheimer's disease .

CompoundIC50 (nM)Activity
Compound A14.8Cholinesterase Inhibition
Compound B18.6Cholinesterase Inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Structure Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
1-Indanone oxime Bicyclic oxime 147.17 146.5–150.0 (E-isomer) Oxime, fused aromatic
1-Tetralone oxime Bicyclic oxime (6-membered) 161.20 Not reported Oxime, fused cyclohexane
Camphor oxime Tricyclic oxime 167.24 118–120 Oxime, bicyclic terpene
Acetophenone oxime Monocyclic oxime 135.16 58–60 Oxime, phenyl ketone
  • Key Insights: this compound’s bicyclic system confers rigidity compared to monocyclic acetophenone oxime, enhancing stereochemical stability in reactions like Beckmann rearrangements . The E/Z isomer ratio (7:1) and distinct Rf values (0.33 for E-isomer) differentiate it from camphor oxime derivatives, which exhibit higher symmetry .

Pharmacokinetic and Mechanistic Differences

  • Environmental Sensitivity: Unlike acetophenone oxime, this compound’s bioactivity is less influenced by solvent polarity due to its rigid bicyclic structure .

Preparation Methods

Direct Oximation Using Hydroxylamine Hydrochloride

The most prevalent method for synthesizing 1-indanone oxime involves the condensation of 1-indanone with hydroxylamine hydrochloride under basic or pyridine-mediated conditions.

Basic Conditions with Sodium Hydroxide

In a protocol optimized by Lee et al., 1-indanone (10 mmol) is reacted with hydroxylamine hydrochloride (1.05 equiv) in methanol at −10°C, followed by dropwise addition of 4 N NaOH. The mixture is stirred at room temperature for 40–150 minutes, yielding 95% of this compound as a mixture of cis- and trans-isomers. Key advantages include:

  • High yield : 95% purity after flash chromatography.
  • Scalability : Demonstrated for derivatives like 4-methyl- and 6-nitro-1-indanone oximes.

Pyridine-Mediated Conditions

An alternative approach from Organic Syntheses employs pyridine as both solvent and base. 1-Indanone (100 mmol) and hydroxylamine hydrochloride (1.05 equiv) are stirred in pyridine at 50°C for 20 minutes, followed by concentration and extraction with ethyl acetate. This method achieves a 94% yield of this compound with simplified workup.

Table 1: Comparison of Direct Oximation Methods
Condition Base/Solvent Temperature Time Yield Isomer Ratio
Basic NaOH/MeOH −10°C → rt 40–150 min 95% cis:trans ≈ 1:1
Pyridine Pyridine 50°C 20 min 94% Not reported

Transoximation from Acetone Oxime

Transoximation offers an alternative route, leveraging acetone oxime as the oxime donor in acidic media. Imaizumi et al. demonstrated this method using bismuth catalysts (BiBr₃ and Bi(OTf)₃) in acetone/water.

Procedure and Optimization

1-Indanone (3.40 mmol) is heated with acetone oxime under reflux in CH₃CN/acetone/H₂O (3:6:1) for 3 hours. The reaction equilibrium shifts toward this compound formation, achieving 79% yield. Critical factors include:

  • Solvent polarity : Acetone accelerates equilibration via nucleophilic assistance.
  • Catalyst loading : 40 mol% BiBr₃ and 20 mol% Bi(OTf)₃ optimize proton transfer.

Mechanistic Insights into Oximation

The oximation mechanism proceeds via nucleophilic attack of hydroxylamine on the carbonyl group, followed by dehydration.

Base-Catalyzed Pathway

In NaOH/MeOH, deprotonation of hydroxylamine generates NH₂O⁻, which attacks 1-indanone’s carbonyl carbon. Subsequent elimination of water forms the oxime, with isomerization equilibria influenced by steric effects.

Acid-Catalyzed Transoximation

In transoximation, BiBr₃ generates H⁺, protonating acetone oxime and facilitating nucleophilic transfer to 1-indanone. The equilibrium is driven by acetone removal, adhering to Le Chatelier’s principle.

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Low temperatures (−10°C) minimize side reactions in basic oximation.
  • Polar aprotic solvents (CH₃CN) enhance transoximation rates by stabilizing intermediates.

Analytical Characterization

This compound is characterized by:

  • IR spectroscopy : N–O stretch at 1,660 cm⁻¹ and O–H bend at 3,170 cm⁻¹.
  • ¹H NMR (CDCl₃): Aromatic protons at δ 7.58–7.53 (m, 1H) and oxime proton at δ 8.92–7.60 (br s).
  • MS : Molecular ion peak at m/z 161 (M⁺).

Comparative Analysis of Methods

Method Yield Isomer Control Scalability Corrosivity
Basic Oximation 95% Moderate High Low
Pyridine 94% Low Moderate Low
Transoximation 79% Low Low High

Q & A

Q. Resolution Strategy :

Control Experiments : Repeat reactions under inert atmospheres to exclude moisture-induced side reactions .

Kinetic Analysis : Use time-resolved NMR to track intermediate species .

Computational Modeling : Compare activation energies of competing pathways using DFT calculations .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Q. Answer :

  • FT-IR : Confirm oxime formation via N–O stretch (930–960 cm⁻¹) and C=N stretch (1640–1690 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the indane ring .
  • Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 148.1 (calculated: 147.17 g/mol) .

Q. Pitfall Avoidance :

  • Avoid over-interpreting UV-Vis data, as conjugated systems in oximes may exhibit solvent-dependent shifts .

Advanced: How does substituent position on the indanone ring affect the stability of its oxime derivatives?

Q. Answer :

  • Electron-Withdrawing Groups (EWGs) : Meta-substituted derivatives (e.g., 4-methoxy-1-indanone oxime) exhibit enhanced stability due to resonance stabilization of the oxime tautomer .
  • Steric Hindrance : Ortho-substituents reduce stability by distorting the planar oxime configuration.

Q. Experimental Design :

Synthesis : Prepare derivatives with varying substituents (e.g., –NO₂, –OCH₃) .

Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen .

Comparative Kinetics : Monitor oxime degradation rates via HPLC .

Basic: What are the storage and handling protocols for this compound to ensure experimental reproducibility?

Q. Answer :

  • Storage : +5°C in airtight, light-resistant containers to prevent hydrolysis .
  • Handling : Use anhydrous solvents (e.g., dried THF) to avoid moisture-induced side reactions .
  • Stability Testing : Conduct periodic FT-IR checks to detect carbonyl regeneration (indicative of oxime decomposition) .

Advanced: How can computational methods predict the reactivity of this compound in novel catalytic systems?

Q. Answer :

  • Molecular Dynamics (MD) : Simulate solvent effects on transition states .
  • Docking Studies : Model interactions between oxime and enzyme active sites (e.g., cytochrome P450) for biocatalytic applications .
  • Machine Learning : Train models on existing kinetic data to predict optimal catalysts (e.g., transition-metal complexes) .

Validation : Cross-check computational predictions with experimental TOF (turnover frequency) measurements .

Basic: What statistical approaches are recommended for analyzing dose-response data in pharmacological studies of this compound derivatives?

Q. Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to determine IC₅₀ values .
  • Error Analysis : Calculate standard deviations across triplicate trials; use ANOVA to compare efficacy across derivatives .
  • Data Presentation : Use scatter plots with error bars and 95% confidence intervals in graphical abstracts .

Advanced: How can isotopic labeling (e.g., ¹⁵N) clarify mechanistic pathways in this compound transformations?

Q. Answer :

  • Tracer Studies : Synthesize ¹⁵N-labeled oxime to track nitrogen migration during Beckmann rearrangement via ¹⁵N NMR .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .

Q. Synthetic Protocol :

Use ¹⁵N-hydroxylamine hydrochloride for oximation .

Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: What are the ethical guidelines for reporting negative results in this compound research?

Q. Answer :

  • Transparency : Disclose failed synthetic attempts (e.g., unexpected polymerization) in supplementary materials .
  • Contextualization : Explain how negative results inform revised hypotheses (e.g., catalyst incompatibility) .
  • Data Archiving : Upload raw spectra and reaction logs to repositories like Zenodo for peer validation .

Advanced: How can interdisciplinary approaches (e.g., organometallic chemistry) expand the applications of this compound?

Q. Answer :

  • Catalysis : Use oxime as a ligand in Pd-catalyzed cross-coupling reactions; compare yields with traditional phosphine ligands .
  • Materials Science : Incorporate oxime moieties into MOFs (metal-organic frameworks) for gas storage studies .

Q. Collaborative Framework :

Partner with computational chemists to screen ligand-metal interactions .

Validate hybrid materials via BET surface area analysis and X-ray crystallography .

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